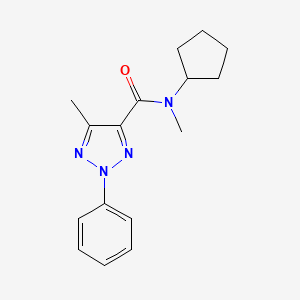
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds known as pyrroles, which have been found to possess a wide range of biological activities. In
科学的研究の応用
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, and has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, and has been found to be effective in reducing pain in animal models.
作用機序
The mechanism of action of N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act through modulation of glutamate receptors. Glutamate is a neurotransmitter that is involved in many functions in the central nervous system, including learning and memory. This compound has been found to bind to and activate metabotropic glutamate receptors, which can lead to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. In addition, this compound has been found to reduce oxidative stress and inflammation, which are involved in many neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is its high purity and stability, which makes it ideal for use in lab experiments. This compound has been extensively studied in animal models, and has been found to be effective in reducing pain and protecting against neurodegenerative diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
将来の方向性
There are many future directions for research on N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogues of this compound with improved pharmacological properties. Another area of interest is the study of this compound in human clinical trials, to determine its potential therapeutic applications in humans. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, and has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, and has been found to be effective in reducing pain in animal models. While there are still many unanswered questions about the mechanism of action and potential side effects of this compound, it holds great promise for the development of new treatments for neurological disorders.
合成法
The synthesis of N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves the reaction of 1-adamantylmethylamine with methyl 2-pyrrolecarboxylate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
特性
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-19(16(20)15-3-2-4-18-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJHZQJYZRRTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
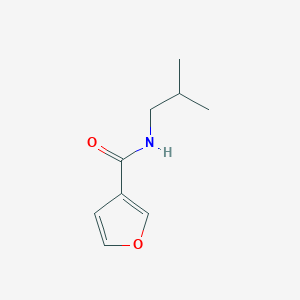
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
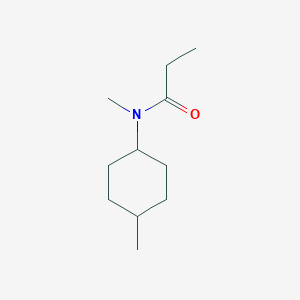
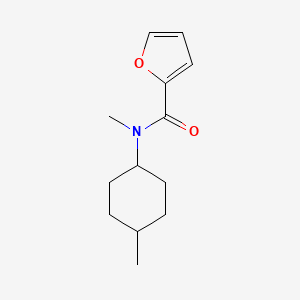
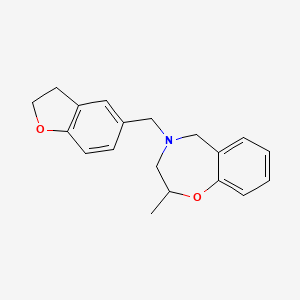
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)
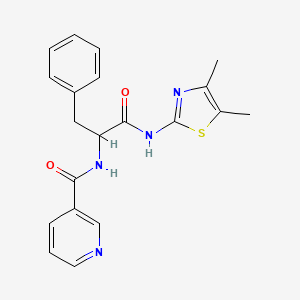

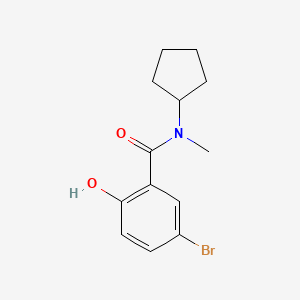
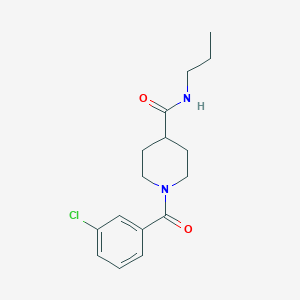
![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)
